

In-Depth Technical Guide: 6-Methoxy-2-methylbenzothiazole (CAS: 2941-72-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-2-methylbenzothiazole

Cat. No.: B1346599

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

6-Methoxy-2-methylbenzothiazole is a heterocyclic organic compound with the chemical formula C₉H₉NOS. It is recognized for its role as a key intermediate in the synthesis of various biologically active molecules and as an inhibitor of specific enzymes, making it a compound of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and biological activities, with a focus on its inhibitory effects on aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **6-Methoxy-2-methylbenzothiazole** is presented in the table below.

Property	Value	Reference
CAS Number	2941-72-2	[1]
Molecular Formula	C ₉ H ₉ NOS	[2]
Molecular Weight	179.24 g/mol	[2]
Appearance	Clear deep yellow liquid	[3]
Density	1.204 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.612	[1]
Boiling Point	284 °C	[3]
Melting Point	182 °C (decomposition)	[3]
Flash Point	>230 °F (>110 °C)	[3]
Solubility	Insoluble in water	[4]
SMILES	COc1ccc2nc(C)sc2c1	[1]
InChI	1S/C9H9NOS/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3	[1]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **6-Methoxy-2-methylbenzothiazole** in CDCl₃ shows the following characteristic peaks[\[5\]](#):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.82	d, $J=8.8\text{Hz}$	1H	Aromatic H
7.28	d, $J=2.4\text{Hz}$	1H	Aromatic H
7.04	dd, $J_1=8.8\text{Hz}$, $J_2=2.4\text{Hz}$	1H	Aromatic H
3.86	s	3H	$-\text{OCH}_3$
2.79	s	3H	$-\text{CH}_3$

^{13}C NMR Spectroscopy

While a specific spectrum for **6-Methoxy-2-methylbenzothiazole** is not readily available in the searched literature, the expected chemical shifts for the methoxy group are typically in the range of 46-69 ppm[6].

Mass Spectrometry

Detailed fragmentation patterns for **6-Methoxy-2-methylbenzothiazole** are not explicitly available in the provided search results. However, general fragmentation of benzothiazoles involves cleavage of the thiazole ring and loss of substituents from the benzene ring[7][8].

Synthesis

6-Methoxy-2-methylbenzothiazole can be synthesized from 2-amino-6-methoxybenzothiazole. The process involves the initial preparation of 2-amino-5-methoxyphenylthiol, followed by cyclization[5].

Experimental Protocol for Synthesis

Step 1: Synthesis of 2-amino-5-methoxyphenylthiol (Compound 10)[5]

- Dissolve 2-amino-6-methoxybenzothiazole (3.0g, 16.65mmol) in 30ml of 5N potassium hydroxide solution.
- Reflux the mixture for 24 hours.

- Cool the reaction to room temperature.
- Adjust the pH of the solution to 6 with concentrated HCl.
- Collect the resulting solid by filtration and dry to yield 2-amino-5-methoxyphenylthiol (2.4g, 93% yield) as a brown solid.

Step 2: Synthesis of **6-Methoxy-2-methylbenzothiazole** (Compound 12)[5]

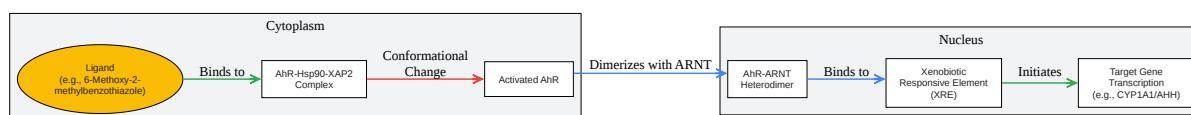
- Dissolve 2-amino-5-methoxyphenylthiol (0.3g, 1.93mmol) in 4ml of toluene.
- Add acetyl chloride (0.167g, 2.13mmol) dropwise over approximately 15 minutes.
- Heat the reaction system to 80°C and maintain overnight.
- Cool the reaction to room temperature.
- Dilute the reaction solution with 20ml of dichloromethane.
- Adjust the pH to 8 with a saturated sodium bicarbonate solution.
- Separate the organic layer, wash with a saturated saline solution, and dry with anhydrous sodium sulfate.
- Concentrate the solution to obtain **6-Methoxy-2-methylbenzothiazole** (0.23g, 66% yield) as a yellow oily substance.

Biological Activity and Applications

6-Methoxy-2-methylbenzothiazole has been identified as an inhibitor of aryl hydrocarbon hydroxylase (AHH) and aminopyrine N-demethylase in hepatic microsomes[1][2][4]. These enzymes are involved in the metabolism of xenobiotics. Additionally, this compound serves as a precursor for the synthesis of kinase inhibitors, which are crucial in regulating various cellular processes[5].

Aryl Hydrocarbon Hydroxylase (AHH) Inhibition

AHH is a member of the cytochrome P450 enzyme superfamily, specifically CYP1A1, CYP1A2, and CYP1B1, and plays a role in the metabolism of polycyclic aromatic hydrocarbons[9]. The inhibition of AHH can have implications in toxicology and carcinogenesis.

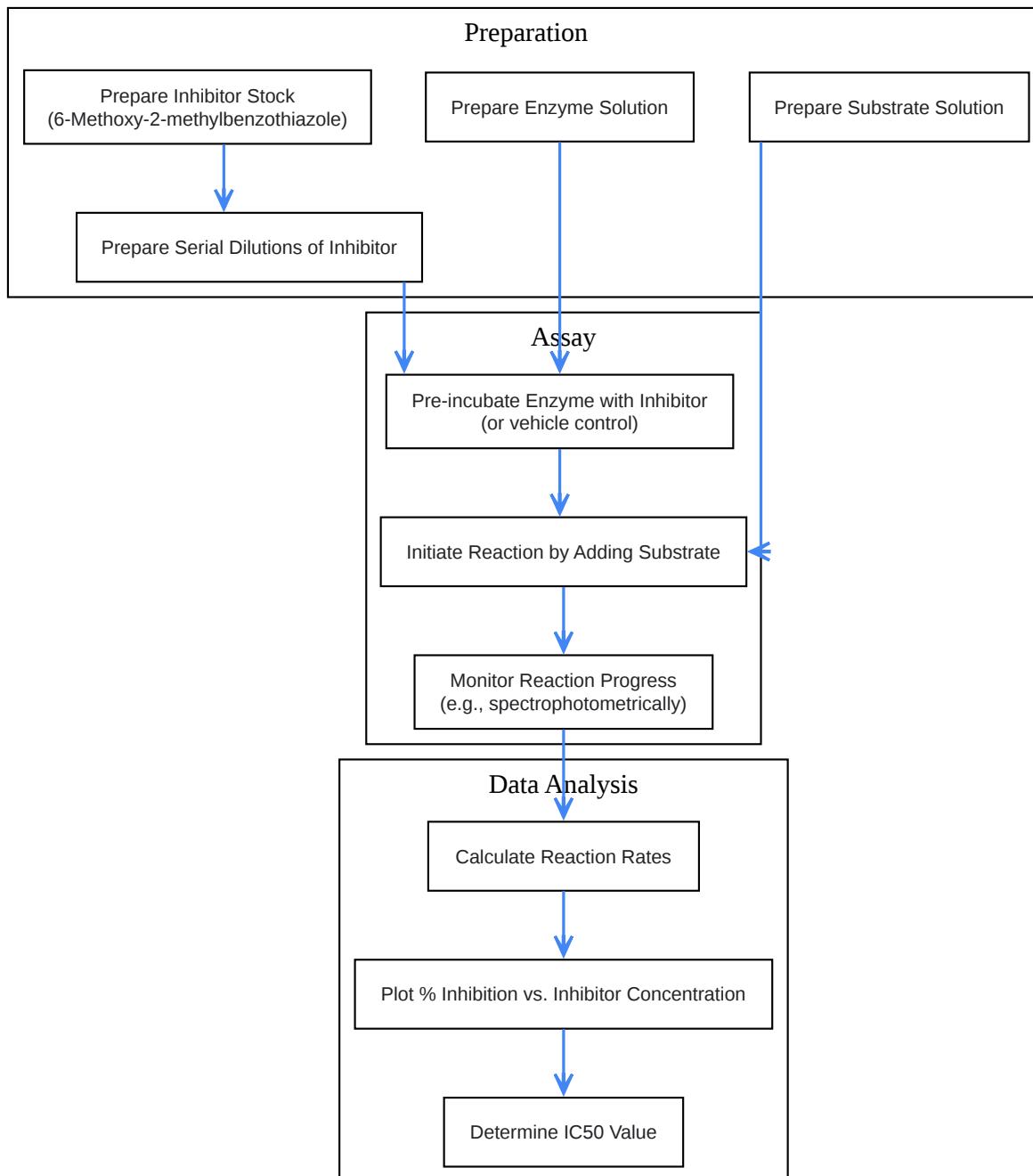

Aminopyrine N-demethylase Inhibition

Aminopyrine N-demethylase is another cytochrome P450-dependent enzyme involved in drug metabolism. Its inhibition can affect the pharmacokinetics of various drugs.

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Aryl hydrocarbon hydroxylase (AHH) is a key enzyme in the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is activated by various ligands, including environmental pollutants and endogenous molecules. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those encoding AHH enzymes[10][11][12][13].



[Click to download full resolution via product page](#)

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a general workflow for determining the inhibitory activity of a compound like **6-Methoxy-2-methylbenzothiazole** on an enzyme.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for Enzyme Inhibition.

Detailed Experimental Protocols for Inhibition Assays

While specific protocols for testing **6-Methoxy-2-methylbenzothiazole** are not detailed in the provided search results, the following are general, adaptable protocols for AHH and aminopyrine N-demethylase inhibition assays.

Aryl Hydrocarbon Hydroxylase (AHH) Inhibition Assay Protocol

This protocol is adapted from general methods for assaying AHH activity^{[4][14][15]}.

Materials:

- Hepatic microsomes (source of AHH)
- Benzo[a]pyrene (substrate)
- NADPH
- Tris-HCl buffer (pH 7.5)
- **6-Methoxy-2-methylbenzothiazole** (test inhibitor)
- DMSO (solvent for inhibitor)
- Acetone
- NaOH
- Spectrofluorometer

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **6-Methoxy-2-methylbenzothiazole** in DMSO. Create a series of dilutions to test a range of concentrations.

- Prepare a stock solution of benzo[a]pyrene in acetone.
- Prepare a solution of NADPH in Tris-HCl buffer.
- Prepare the microsomal suspension in Tris-HCl buffer.
- Assay:
 - In a series of test tubes, add the microsomal suspension.
 - Add different concentrations of **6-Methoxy-2-methylbenzothiazole** (or DMSO for the control) to the tubes and pre-incubate for a short period at 37°C.
 - Initiate the reaction by adding benzo[a]pyrene and NADPH.
 - Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
- Termination and Measurement:
 - Stop the reaction by adding cold acetone.
 - Add NaOH to the mixture.
 - Measure the fluorescence of the hydroxylated benzo[a]pyrene product using a spectrofluorometer.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Aminopyrine N-demethylase Inhibition Assay Protocol

This protocol is based on general methods for measuring aminopyrine N-demethylase activity, which often involves the colorimetric determination of formaldehyde produced[16][17].

Materials:

- Hepatic microsomes
- Aminopyrine (substrate)
- NADPH
- Phosphate buffer (pH 7.4)
- **6-Methoxy-2-methylbenzothiazole** (test inhibitor)
- DMSO
- Trichloroacetic acid (TCA)
- Nash reagent (ammonium acetate, acetylacetone, and acetic acid)
- Spectrophotometer

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution and serial dilutions of **6-Methoxy-2-methylbenzothiazole** in DMSO.
 - Prepare solutions of aminopyrine and NADPH in phosphate buffer.
 - Prepare the microsomal suspension in phosphate buffer.
- Assay:
 - To a set of test tubes, add the microsomal suspension.
 - Add various concentrations of **6-Methoxy-2-methylbenzothiazole** (or DMSO for the control) and pre-incubate at 37°C.
 - Start the reaction by adding aminopyrine and NADPH.

- Incubate at 37°C for a specific time (e.g., 15-30 minutes).
- Termination and Measurement:
 - Stop the reaction by adding TCA.
 - Centrifuge the samples to pellet the precipitated protein.
 - Take an aliquot of the supernatant and add Nash reagent.
 - Incubate at a specific temperature (e.g., 60°C) for a set time to allow for color development.
 - Measure the absorbance at 412 nm using a spectrophotometer.
- Data Analysis:
 - Create a standard curve using known concentrations of formaldehyde.
 - Determine the amount of formaldehyde produced in each sample.
 - Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Safety Information

6-Methoxy-2-methylbenzothiazole is a combustible liquid. It is advisable to wear protective gloves, and eye/face protection when handling this chemical. Avoid breathing dust, fume, gas, mist, vapors, or spray[4].

Conclusion

6-Methoxy-2-methylbenzothiazole is a valuable compound for researchers in medicinal chemistry and drug development. Its role as an inhibitor of key metabolic enzymes and as a synthetic intermediate highlights its potential for further investigation. This guide provides a foundational understanding of its properties, synthesis, and biological activities, offering a starting point for more in-depth research and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-メトキシ-2-メチルベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A method for assaying aryl hydrocarbon hydroxylase in man using fibroblasts cultured in vitro from oral mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzothiazole, 2-methyl- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. whitman.edu [whitman.edu]
- 15. In vitro inhibition of aryl hydrocarbon hydroxylase by heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatic aminopyrine N-demethylase system: further studies of assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Methoxy-2-methylbenzothiazole (CAS: 2941-72-2)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1346599#6-methoxy-2-methylbenzothiazole-cas-number-2941-72-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com